molecular formula C9H6ClNO B1361850 2-Chloroquinolin-8-ol CAS No. 31568-91-9

2-Chloroquinolin-8-ol

Cat. No. B1361850
Key on ui cas rn: 31568-91-9
M. Wt: 179.6 g/mol
InChI Key: HNUFDBQIXGQAEX-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a stirred mixture of quinoline-2,8-diol (1 g, 6.21 mmol) was added POCl3 (10 mL) and the mixture stirred at 100° C. for 1 hour before cooling. The mixture was then poured into ice-water (100 mL) slowly and filtered. The collected solid was dried and used in next step without further purification. (780 mg, Yield 70%). 1H NMR (400 MHz, DMSO-d6) δ 8.39 (d, J=8.8 Hz, 1H), 7.57 (d, J=8.8 Hz, 1H), 7.48-7.43 (m, 2H), 7.17 (dd, J1=8.8 Hz, J1=1.6 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3][C:2]=1O.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[C:9]([OH:11])[CH:8]=[CH:7][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC(=C12)O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The collected solid was dried
CUSTOM
Type
CUSTOM
Details
used in next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC2=C(C=CC=C2C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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